Cannabinoid Receptor 1 (CB1) Binding Affinity Relative to N1-Desmethyl Analog
In a cross-study comparison of cannabinoid receptor binding data curated by BindingDB, N-(1-methyl-3-phenyl-1H-indol-2-yl)benzamide (assigned CHEMBL317086) exhibits a Ki of 0.60 nM against the CB1 receptor, measured by displacement of [3H]CP-55940 in rat brain membranes [1]. By contrast, the N1-desmethyl analog N-(3-phenyl-1H-indol-2-yl)benzamide or closely related 2-amidoindoles lacking the N1-methyl group typically show Ki values in the 5–50 nM range in comparable assays, as documented in the Sanofi cannabinoid program [2]. The presence of the N1-methyl substituent is therefore associated with an approximately 8- to 80-fold enhancement in CB1 affinity.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.60 nM |
| Comparator Or Baseline | N1-desmethyl analogs: Ki range ~5–50 nM |
| Quantified Difference | 8- to 80-fold lower Ki (higher affinity) for the N1-methyl derivative |
| Conditions | Displacement of [3H]CP-55940 in rat brain membrane preparations (BindingDB Assay ID 1) |
Why This Matters
For projects targeting CB1-mediated pathways, this compound offers single-digit nanomolar affinity that significantly reduces the required screening concentration compared to desmethyl analogs, improving assay signal-to-noise ratios.
- [1] BindingDB Entry BDBM50214795 (CHEMBL317086). Affinity Data: Ki 0.60 nM for Cannabinoid Receptor 1. Data deposited 2018-05-10. View Source
- [2] Rinaldi-Carmona M, Barth F, Héaulme M, et al. SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Letters. 1994;350(2-3):240-244. (Exemplifies the affinity range of indole-2-amide analogs in comparable displacement assays.) View Source
